molecular formula C19H22N2O5S B14117896 1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester

1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester

Cat. No.: B14117896
M. Wt: 390.5 g/mol
InChI Key: XCFSBPYCVRMNKE-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring, a carboxylic acid group, and various substituents

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group and other substituents. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to enzyme inhibition and protein interactions. In medicine, it has potential applications in drug development and therapeutic interventions. Additionally, it may be used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 4-[3-(dimethylamino)-2-methylprop-2-enoyl]-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-13-6-8-16(9-7-13)27(24,25)21-12-15(10-17(21)19(23)26-5)18(22)14(2)11-20(3)4/h6-12H,1-5H3

InChI Key

XCFSBPYCVRMNKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C(=O)C(=CN(C)C)C

Origin of Product

United States

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